molecular formula C5H10O2 B153709 Methyl butyrate CAS No. 623-42-7

Methyl butyrate

Cat. No. B153709
CAS RN: 623-42-7
M. Wt: 102.13 g/mol
InChI Key: UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Description

Methyl butyrate, also known under the systematic name methyl butanoate, is the methyl ester of butyric acid . Like most esters, it has a fruity odor, resembling apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water . It is present in small amounts in several plant products, especially pineapple oil .


Synthesis Analysis

While specific synthesis methods for Methyl butyrate were not found in the search results, esters like Methyl butyrate are typically synthesized through an esterification reaction between an alcohol and a carboxylic acid .


Molecular Structure Analysis

The molecular formula of Methyl butyrate is C5H10O2 . Its average mass is 102.132 Da and its monoisotopic mass is 102.068077 Da .


Chemical Reactions Analysis

Methyl butyrate reacts exothermically with acids to generate alcohols and carboxylic acids . Strong oxidizing acids may cause a reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Methyl butyrate is a colorless liquid at room temperature . It has a density of 0.898 g/cm3 . Its melting point is -95 °C and its boiling point is 102 °C . It has a solubility of 1.5 g/100 mL in water at 22 °C .

Scientific Research Applications

Lipid Metabolism Research

Field

Biochemistry and Nutrition

Application Summary

Methyl butyrate, specifically its variant β-Hydroxy-β-methyl butyrate (HMB), has been found to regulate lipid metabolism, mitochondrial function, and fat browning of adipocytes .

Methods of Application

In the study, the 3T3-L1 cell line was employed. Serial doses of HMB were added to 3T3-L1 preadipocytes to evaluate the effects of HMB on cell proliferation .

Results

HMB treatment (50 µM) significantly promoted the proliferation of preadipocytes and reduced the triglyceride (TG) content. It was found to inhibit lipid accumulation by suppressing the expression of lipogenic proteins and increasing the expression of lipolysis-related proteins .

Aging and Muscle Function Research

Field

Gerontology

Application Summary

Calcium β-Hydroxy-β-Methylbutyrate (HMB) and Vitamin D3 supplementation have been studied for their effects on muscular function in older adults .

Methods of Application

Older adults over 60 years of age with insufficient circulating 25-hydroxy-vitamin D (25OH-D) levels were enrolled in a double-blinded controlled 12-month study .

Results

HMB+D had a significant benefit on lean body mass within the nonexercise group at 6 months. Improvement in knee extension peak torque was significantly greater in HMB+D-supplemented participants than in the nonsupplemented group .

Combustion Studies

Field

Combustion Engineering

Application Summary

Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

Methods of Application

The specific methods of application in combustion studies are not detailed in the source .

Results

The specific results or outcomes obtained from these combustion studies are not detailed in the source .

Food and Perfume Industries

Field

Food Science and Perfumery

Application Summary

Methyl butyrate has numerous food applications such as in the synthesis of modified triacylglycerols, emulsifiers, peptides and oligosaccharides. It is also used in perfumes and flavoring industries .

Methods of Application

Methyl butyrate is produced by the distillation of essential oils extracted from various plants .

Results

The specific results or outcomes obtained from these food and perfume applications are not detailed in the source .

Adhesive Manufacturing

Field

Industrial Chemistry

Application Summary

Methyl butyrate is one of the odorous compounds present in different types of adhesives (hotmelt, vinyl acetate ethylene, starch, polyvinyl acetate and acrylic) used in food packaging .

Methods of Application

The specific methods of application in adhesive manufacturing are not detailed in the source .

Results

The specific results or outcomes obtained from these adhesive manufacturing applications are not detailed in the source .

Biodiesel Production

Field

Renewable Energy

Application Summary

Methyl butyrate has been used as a surrogate fuel in combustion studies for the larger fatty acid methyl esters found in biodiesel .

Methods of Application

The specific methods of application in biodiesel production are not detailed in the source .

Results

The specific results or outcomes obtained from these biodiesel production applications are not detailed in the source .

Neurological Research

Field

Neurology

Application Summary

Methyl Butyrate has been studied for its effects on Experimental Autoimmune Encephalomyelitis (EAE), an animal model of Multiple Sclerosis (MS). The study investigated whether Methyl Butyrate could alleviate EAE and its potential mechanisms .

Methods of Application

In EAE mice, Methyl Butyrate was administered to evaluate its effects on clinical signs and histopathological manifestations of the Central Nervous System (CNS) .

Results

Administration of Methyl Butyrate was found to be effective in alleviating clinical signs and improving histopathological manifestations of the CNS. It also regulated the balance of Effector T Cells and Regulatory T Cells .

Immune-Related Diseases

Field

Immunology

Application Summary

Butyrate, a short-chain fatty acid created within the intestinal lumen by bacterial fermentation of largely undigested dietary carbohydrates, is known to regulate the immune system. Methyl Butyrate, as a form of butyrate, has been studied for its role in immune-related diseases .

Methods of Application

The specific methods of application in immune-related diseases are not detailed in the source .

Results

The specific results or outcomes obtained from these immune-related disease applications are not detailed in the source .

Safety And Hazards

Methyl butyrate is highly flammable and reacts exothermically with acids . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl butanoate
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InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3
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InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5047083
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Molecular Weight

102.13 g/mol
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Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg
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Flash Point

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water
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Density

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897
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Vapor Density

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1)
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Vapor Pressure

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C
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Product Name

Methyl butyrate

Color/Form

Colorless liquid

CAS RN

623-42-7
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Melting Point

-139 °F (NTP, 1992), -85.8 °C, -95 °C
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Synthesis routes and methods I

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of 2-[1,6]naphthyridinecarboxylic acid (50 mg, 0.287 mmol) in anhydrous DMF (1.0 mL) at room temperature was added sequentially 1-hydroxybenzotriazole hydrate (42.7 mg, 0.316 mmol), 2-(aminomethyl)pyridine (45.3 μL, 0.431 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride (61.8 mg, 0.316 mmol). The resulting mixture was allowed to stir at room temperature overnight and it was found to be clear. The solvent was removed under 5 vacuum. Flash column chromatography of the residue (50% hexane/ethyl acetate to 5% methanol I ethyl acetate) afforded the desired product as a light brown solid (78.7 mg, 99%): m.p. 123-125° C.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step Two
Quantity
45.3 μL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride
Quantity
61.8 mg
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl butyrate
Reactant of Route 2
Reactant of Route 2
Methyl butyrate
Reactant of Route 3
Methyl butyrate
Reactant of Route 4
Reactant of Route 4
Methyl butyrate
Reactant of Route 5
Methyl butyrate
Reactant of Route 6
Methyl butyrate

Citations

For This Compound
10,500
Citations
SM Phillips, KJ Lau, AC D'Souza… - Journal of Cachexia …, 2022 - Wiley Online Library
The compound β‐hydroxy‐β‐methyl butyrate (HMB) is proposed to increase or mitigate the loss of skeletal muscle and improve muscle function. We undertook a review of systematic …
Number of citations: 8 onlinelibrary.wiley.com
AJ Cruz-Jentoft - Current Protein and Peptide Science, 2018 - ingentaconnect.com
β-hydroxy-β-methylbutyrate (HMB) is a metabolite derived from leucine and its ketoacid alpha- ketoisocaproate. Leucine has a role in regulating protein synthesis in muscle cells, and …
Number of citations: 77 www.ingentaconnect.com
L Ducry, DM Roberge - Organic Process Research & …, 2008 - ACS Publications
The reduction of methyl butyrate into butyraldehyde with Dibal-H in microreactors is described. Running the reaction continuously in a microreactor afforded results similar to those of …
Number of citations: 67 pubs.acs.org
MC Smart, BL Lucht, S Dalavi, FC Krause… - Journal of The …, 2012 - iopscience.iop.org
… 1−x O 2 lithium-ion cells containing methyl butyrate-based electrolytes to provide operation over a … The intent of incorporating these additives into methyl butyrate-based electrolytes is to …
Number of citations: 115 iopscience.iop.org
S Nissen, M Van Koevering, D Webb - Analytical biochemistry, 1990 - Elsevier
A method for measuring the branched chain hydroxy acid β-hydroxy-β-methyl butyrate (HMB, a product of leucine catabolism) has been described. A [ 2 H 6 ]HMB internal standard was …
Number of citations: 81 www.sciencedirect.com
MT Van Koevering, HG Dolezal, DR Gill… - Journal of animal …, 1994 - academic.oup.com
Beta-hydroxy-β-methyl butyrate (HMB), a compound formed during catabolism of leucine, was fed to 256 crossbred steers as 0 or .03% of diet dry matter. Effects on performance, …
Number of citations: 80 academic.oup.com
A Maykish, AK Sikalidis - Journal of Personalized Medicine, 2020 - mdpi.com
… In the work herein, we present and evaluate data derived from human trials regarding the utilization of hydroxyl-methyl butyrate (HMB), L-leucine (Leu), L-glutamine (Gln) and L-arginine …
Number of citations: 29 www.mdpi.com
L Berk, J James, A Schwartz, E Hug… - Supportive Care in …, 2008 - Springer
Purpose Cancer cachexia is a common problem among advanced cancer patients. A mixture of β-hydroxyl β-methyl butyrate, glutamine, and arginine (HMB/Arg/Gln) previously showed …
Number of citations: 135 link.springer.com
JH Baxter, JL Carlos, J Thurmond, RN Rehani… - Food and chemical …, 2005 - Elsevier
HMB, 3-hydroxy-3-methyl butyrate, is of interest as a dietary supplement and a possible component of functional and medical foods. The purpose of this study was to evaluate the …
Number of citations: 60 www.sciencedirect.com
X Zheng, Y Bao, D Qu, Y Liu, G Qin - The Journal of Chemical …, 2021 - Elsevier
… In this work, thermal conductivities of two short-chain FAMEs, methyl butyrate (MeC4:0) and methyl caproate (MeC6:0) were studied experimentally and theoretically. The thermal …
Number of citations: 17 www.sciencedirect.com

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